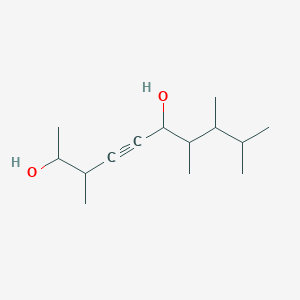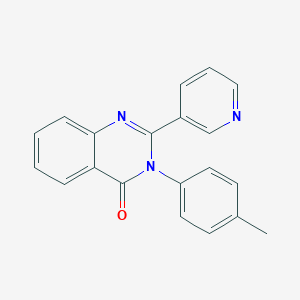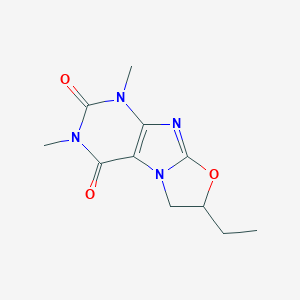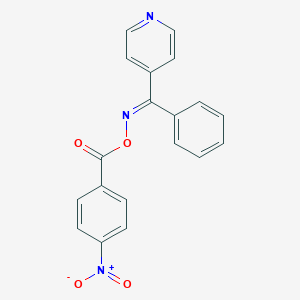
Tetramethyldecynediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetramethyldecynediol (TMDD) is a chemical compound that belongs to the class of alkynes. It is a white, crystalline solid that is soluble in water and ethanol. TMDD has been extensively studied in the field of scientific research due to its unique properties and potential applications.
Mecanismo De Acción
Tetramethyldecynediol acts as a reactive intermediate in chemical reactions due to the presence of its triple bond. It can undergo addition reactions with various compounds to form new products.
Biochemical and Physiological Effects:
Tetramethyldecynediol has been shown to have antimicrobial properties and has been studied for its potential use as a disinfectant. It has also been shown to have antitumor activity and has been studied for its potential use in cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tetramethyldecynediol is a versatile compound that can be used in a variety of laboratory experiments. Its unique properties make it a useful tool for studying chemical reactions and for synthesizing new compounds. However, its toxicity and potential health hazards limit its use in some experiments.
Direcciones Futuras
There are several future directions for research involving Tetramethyldecynediol. One potential area of study is the development of new methods for synthesizing Tetramethyldecynediol and related compounds. Another area of study is the investigation of Tetramethyldecynediol's potential use as a corrosion inhibitor and fuel additive. Additionally, further research is needed to fully understand Tetramethyldecynediol's antimicrobial and antitumor properties and its potential use in medicine.
Métodos De Síntesis
Tetramethyldecynediol can be synthesized using various methods, including the reaction of 1,1,1-trimethyl-2-chloroethane with acetylene in the presence of a base catalyst. Another method involves the reaction of 2,2,3,3-tetramethylbut-2-ene with acetylene in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
Tetramethyldecynediol has been used in various scientific research applications, including as a cross-linking agent in the synthesis of polymers and as a precursor in the synthesis of other chemicals. Tetramethyldecynediol has also been studied for its potential use as a corrosion inhibitor and as a fuel additive.
Propiedades
Número CAS |
1333-17-1 |
|---|---|
Nombre del producto |
Tetramethyldecynediol |
Fórmula molecular |
C14H26O2 |
Peso molecular |
226.35 g/mol |
Nombre IUPAC |
3,7,8,9-tetramethyldec-4-yne-2,6-diol |
InChI |
InChI=1S/C14H26O2/c1-9(2)11(4)12(5)14(16)8-7-10(3)13(6)15/h9-16H,1-6H3 |
Clave InChI |
WWPTYZFXUOTSDY-UHFFFAOYSA-N |
SMILES |
CC(C)C(C)C(C)C(C#CC(C)C(C)O)O |
SMILES canónico |
CC(C)C(C)C(C)C(C#CC(C)C(C)O)O |
Otros números CAS |
1333-17-1 |
Sinónimos |
Decynediol, tetramethyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[4-(1-adamantyl)phenoxy]-N'-{4-nitrobenzylidene}acetohydrazide](/img/structure/B224089.png)
![2-chloro-N-[4-[2-[4-[(2-chlorobenzoyl)amino]phenyl]pyrimidin-5-yl]phenyl]benzamide](/img/structure/B224090.png)
![3-amino-N-{3-nitrophenyl}-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B224091.png)
![N-{2-[(dibenzylamino)carbonyl]phenyl}-2-furamide](/img/structure/B224094.png)
![2-(5-{[2-(Acetylimino)-4-oxo-1,3-thiazolan-5-yliden]methyl}-2-furyl)benzoic acid](/img/structure/B224098.png)
![2-Amino-9-(2-chlorophenyl)-7-hydroxy-4-methyl-8,9-dihydrothieno[2,3-b:4,5-b']dipyridine-3-carbonitrile](/img/structure/B224103.png)


![2-(4-methylphenyl)-5-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B224115.png)
![3-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B224117.png)

![4-{4-[(Hexyloxy)carbonyl]anilino}-3,5-bisnitrobenzoic acid](/img/structure/B224123.png)